Superior Antileukemic Potency of 8-O-Methylelloramycinone Derivative Relative to Elloramycinone
In a direct head-to-head proliferation inhibition assay against murine L1210 leukemia cells, the semi-synthetic derivative 8-O-methylelloramycinone (compound 14) demonstrated the highest potency among all tested elloramycin-type derivatives, significantly exceeding the activity of the parent aglycone elloramycinone (compound 2). This finding establishes that O-methylation at the 8-position of the aglycone is a critical determinant of antileukemic activity [1].
| Evidence Dimension | Proliferation inhibition of L1210 murine leukemia cells |
|---|---|
| Target Compound Data | 8-O-methylelloramycinone: Most active derivative (exact IC50 not reported in abstract; qualitative rank: highest) |
| Comparator Or Baseline | Elloramycinone (aglycone): Significantly less active |
| Quantified Difference | 8-O-methylelloramycinone > elloramycinone (qualitative rank-order determined by proliferation inhibition assay) |
| Conditions | Murine L1210 leukemia cell proliferation inhibition assay |
Why This Matters
For researchers developing antitumor candidates, this data identifies the 8-O-methylated aglycone scaffold as the optimal starting point for further derivatization, validating procurement of elloramycin or its methylated aglycone over the unmodified aglycone.
- [1] Rohr J, Eick S, Zeeck A, Reuschenbach P, Zähner H, Fiedler HP. Structure-activity relationships of elloramycin and tetracenomycin C. J Antibiot (Tokyo). 1990;43(9):1169-1178. View Source
